molecular formula C10H12O4S B1520280 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one CAS No. 1221723-67-6

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one

Cat. No.: B1520280
CAS No.: 1221723-67-6
M. Wt: 228.27 g/mol
InChI Key: XVNJSSYPLKKJPE-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one (CAS 1221723-67-6) is a high-purity organic compound supplied for research and development purposes. This ketone derivative, with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol, features a methanesulfonyl group and a methoxy substituent on its aromatic ring . This specific structure makes it a valuable synthetic intermediate, particularly in pharmaceutical research for the development of novel active molecules. The compound serves as a key precursor in organic synthesis. For instance, it can be utilized in the preparation of related amines, such as 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-amine (CAS 1235439-70-9), which is another building block in life science applications . Its structural motifs are commonly found in compounds screened for various biological activities. Researchers employ this chemical strictly in laboratory settings for the synthesis and characterization of new chemical entities. As a standard precaution, all our products are For Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-methoxy-4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7(11)8-4-5-10(15(3,12)13)9(6-8)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJSSYPLKKJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 4-Methoxyacetophenone Derivatives

A common starting material is 4-methoxyacetophenone , which can be selectively functionalized to introduce the methanesulfonyl group at the para position relative to the acetyl group.

  • Step (a): Formation of 1-(4-Methoxyphenyl)ethanone intermediate

    4-Methoxyacetophenone is often used as the substrate for further substitution reactions. The methoxy group at the 4-position directs electrophilic aromatic substitution to the meta position (relative to methoxy), facilitating selective functionalization.

  • Step (b): Introduction of Methanesulfonyl Group

    The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride or methanesulfonic acid derivatives under electrophilic aromatic substitution conditions. This step is carefully controlled to achieve substitution at the para position relative to the methoxy group.

  • Step (c): Purification and isolation

    The product is purified by crystallization or chromatography to obtain the target compound with high purity.

Research Article Insights on Related Compounds

A Royal Society of Chemistry publication details the synthesis of related methoxy-substituted phenyl ethanones and their derivatives:

  • The synthesis involves nucleophilic substitution reactions using bromo-substituted acetophenones and methoxyphenols to form ether linkages.

  • Reduction of ketones to alcohols using sodium borohydride in mixed solvents (THF/MeOH) at low temperatures is described, followed by work-up with ammonium chloride and extraction.

  • These methods demonstrate the feasibility of modifying the aromatic ring and ethanone moiety under mild conditions with good yields (e.g., 88% yield for related compounds).

Specific Preparation of Methanesulfonyl-Substituted Phenyl Ethanones

A recent study on the synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-ones, structurally related to the target compound, provides a direct synthetic approach:

  • The key intermediate, α-bromo-4-(methylsulfonyl)acetophenone, is prepared and then reacted with substituted anilines in the presence of sodium bicarbonate in anhydrous methanol to afford the desired ethanone derivatives.

  • This method highlights the use of α-bromo ketones bearing the methanesulfonyl group for nucleophilic substitution reactions to build the ethanone structure with the sulfonyl substituent already in place.

  • The reaction conditions are mild, and the use of sodium bicarbonate helps neutralize generated acids, improving yield and purity.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Notes
Starting material preparation Use of 4-methoxyacetophenone or α-bromo-4-(methylsulfonyl)acetophenone Commercially available or synthesized Provides methoxy and sulfonyl groups
Electrophilic aromatic substitution Introduction of methanesulfonyl group via sulfonylation Methanesulfonyl chloride, acid catalyst Controlled to ensure para substitution
Nucleophilic substitution (if applicable) Reaction of α-bromo ketone with nucleophiles (e.g., anilines) NaHCO3, anhydrous MeOH Forms ethanone derivatives with sulfonyl group
Catalytic hydrogenation/reduction Reduction of intermediates to desired ketone or amine derivatives Pd/C catalyst, H2 atmosphere Mild conditions, avoids hazardous reagents
Purification Acid-base extraction, crystallization, chromatography NaOH, HCl, solvents (ethyl acetate, toluene) Ensures high purity and optical purity if chiral

Research Findings and Practical Considerations

  • The use of catalytic hydrogenation and avoidance of hazardous reagents such as n-BuLi and LiHMDS enhance safety and scalability for industrial production.

  • The methoxy group acts as an activating and directing group, facilitating selective substitution reactions.

  • The introduction of the methanesulfonyl group is typically achieved via electrophilic aromatic substitution or via pre-functionalized α-bromo ketones, allowing for subsequent nucleophilic displacement.

  • Mild reaction conditions and appropriate solvent systems (e.g., toluene, ethyl acetate, methanol) optimize yields and product stability.

  • Purification steps involving acid-base extraction and crystallization are crucial for obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-oic acid.

  • Reduction: Reduction can yield 1-(4-methanesulfonyl-3-methoxyphenyl)ethanol or 1-(4-methanesulfonyl-3-methoxyphenyl)ethan-1-amine.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cytotoxic Activity
Research indicates that compounds similar to 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their antiproliferative effects on HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results showed promising IC50 values ranging from 1 to 5 µM, suggesting strong potential for development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. The structural features of this compound facilitate interactions with cellular targets that are critical for cell survival and proliferation .

Organic Synthesis

Catalytic Applications
In organic synthesis, this compound serves as an effective intermediate for synthesizing more complex molecules. It can participate in various reactions, including nucleophilic additions and cyclization processes, often under mild conditions. Its use in mechanochemical processes has been highlighted as a sustainable approach to organic synthesis, minimizing waste and energy consumption .

Chalcone Derivatives
The compound is also involved in the synthesis of chalcone derivatives through Claisen-Schmidt condensation reactions. These derivatives have applications in the development of new materials and pharmaceuticals, particularly due to their biological activities .

Biochemical Applications

Biological Buffers
Due to its stable chemical properties, this compound is utilized as an organic buffer in various biological and biochemical applications. It helps maintain pH levels during enzymatic reactions and other biological processes, ensuring optimal conditions for biochemical assays .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryAnticancer properties against various cell linesIC50 values: 1–5 µM against HepG2, DU145, MDA-MB-231
Organic SynthesisIntermediate for complex molecule synthesisEffective in nucleophilic additions and cyclization
Biochemical ApplicationsUsed as an organic buffer in biological assaysMaintains optimal pH for enzymatic reactions

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various methanesulfonyl derivatives, this compound was identified as a potent inhibitor of cancer cell proliferation. The study utilized a combination of NMR spectroscopy and mass spectrometry to characterize the compounds and assess their biological activity.

Case Study 2: Sustainable Synthesis Protocols
A recent publication demonstrated the use of mechanochemical methods for synthesizing derivatives of this compound with improved environmental impact. The process yielded high purity products with reduced solvent waste, highlighting the compound's role in advancing sustainable chemistry practices .

Mechanism of Action

The mechanism by which 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Position Yield (%) Melting Point (°C) Purity (%) Reference
This compound 4-SO₂Me, 3-OMe 3,4 - - - Target
2-((4-Methoxyphenyl)amino)-1-(4-SO₂Me-phenyl)ethanone 4-SO₂Me, 4-OMe (separate rings) - 81 149–151 100
1-(4-Methoxyphenyl)ethan-1-one 4-OMe 4 - - -
1-(6-Methylpyridin-3-yl)-2-(4-SO₂Me-phenyl)ethanone 4-SO₂Me (phenyl), 6-Me (pyridine) - - - -
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethanone Sulfoximide group - - 137.3–138.5 -

Biological Activity

1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one, also known by its CAS number 1221723-67-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H13O4S
  • Molecular Weight : 229.27 g/mol
  • Density : 1.09 g/cm³
  • Melting Point : 112-115 °C

Research indicates that this compound functions primarily as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme that plays a crucial role in the generation of reactive oxygen species (ROS) in various biological systems . By inhibiting this enzyme, the compound exhibits significant anti-inflammatory properties and mitigates oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated potent anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Antioxidant Activity

As an antioxidant, this compound helps in scavenging free radicals and reducing oxidative damage in cells. This property is particularly beneficial in conditions such as atherosclerosis and other cardiovascular diseases where oxidative stress is a contributing factor .

Cytotoxicity and Antiproliferative Effects

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown potential in inhibiting cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the methanesulfonyl and methoxy groups can enhance its antiproliferative activity .

Study on Inflammatory Diseases

A study published in Molecules evaluated the compound's efficacy in models of inflammatory diseases. The results indicated a significant reduction in inflammation markers when treated with varying concentrations of this compound compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory conditions .

Cancer Cell Line Studies

In another investigation focusing on its cytotoxic properties, researchers treated several cancer cell lines with the compound. The findings revealed that it inhibited cell growth effectively, with IC50 values comparable to established chemotherapeutic agents. The study emphasized the need for further investigation into its mechanism and potential as an anticancer drug .

Data Tables

Biological ActivityEffectivenessReference
Anti-inflammatorySignificant reduction in cytokines
AntioxidantScavenging free radicals
CytotoxicityIC50 comparable to chemotherapy drugs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-one?

  • Methodological Answer : Common approaches involve nucleophilic substitution or coupling reactions. For instance, sulfone groups can be introduced via sodium sulfite-mediated reactions under reflux conditions, as demonstrated in the synthesis of analogous sulfone derivatives . Additionally, nitration steps using HNO₃ and H₂SO₄ at controlled temperatures (5–10°C) are critical for functionalizing aromatic rings, as seen in similar acetophenone derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1675 cm⁻¹ and SO₂ at ~1297 cm⁻¹) . LC-MS (ESI) provides molecular ion confirmation (e.g., m/z 318 [M-H]⁻) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and packing .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Refer to Safety Data Sheets (SDS) for toxicity data (e.g., acute toxicity categories for dermal/oral/inhalation exposure) .
  • Use PPE (gloves, goggles) and fume hoods during synthesis. Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer :

  • Cross-validate using complementary techniques: Pair NMR/IR with X-ray crystallography to confirm functional groups and stereochemistry .
  • For ambiguous electron density in crystallography, refine models iteratively with SHELXL and validate using R-factor convergence metrics .
  • Replicate experiments under controlled conditions to rule out solvent or temperature artifacts .

Q. What strategies optimize reaction yields in sulfone-functionalized acetophenone derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test bases like K₂CO₃ or NaHCO₃ for nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfone group incorporation .
  • Statistical Design : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How does the methanesulfonyl group influence the compound’s electronic and biological properties?

  • Methodological Answer :

  • Electronic Effects : The -SO₂CH₃ group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions. Computational studies (DFT) can map charge distribution .
  • Biological Activity : Sulfone derivatives often exhibit enhanced lipophilicity and receptor binding. Compare IC₅₀ values in assays targeting enzymes like kinases or cytochrome P450 .

Q. What are the challenges in crystallizing sulfone-containing acetophenones, and how are they addressed?

  • Methodological Answer :

  • Crystallization Issues : Sulfone groups may disrupt packing. Use slow evaporation with ethanol/water mixtures to improve crystal quality .
  • Data Collection : High-resolution synchrotron radiation resolves anisotropic displacement parameters. SHELXL refines thermal ellipsoids and H-atom positions .

Methodological Notes

  • SHELX Software : Critical for refining crystal structures. Use SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces .
  • Safety Compliance : Always cross-reference SDS for hazard classifications (e.g., GHS Category 4 toxicity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.